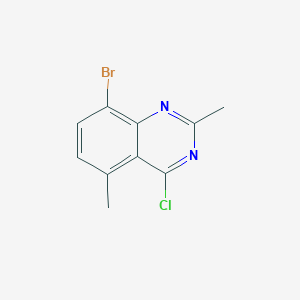

8-Bromo-4-chloro-2,5-dimethylquinazoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8BrClN2 |

|---|---|

Molecular Weight |

271.54 g/mol |

IUPAC Name |

8-bromo-4-chloro-2,5-dimethylquinazoline |

InChI |

InChI=1S/C10H8BrClN2/c1-5-3-4-7(11)9-8(5)10(12)14-6(2)13-9/h3-4H,1-2H3 |

InChI Key |

KLSPTCGAJMDKOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)N=C(N=C2Cl)C |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 8 Bromo 4 Chloro 2,5 Dimethylquinazoline and Its Precursors

Synthesis of Key Precursor Intermediates

The construction of the quinazoline (B50416) core is critically dependent on the availability of appropriately substituted aniline (B41778) or anthranilic acid derivatives. For the target molecule, a key intermediate would be a benzene (B151609) ring with an amino group, a methyl group, and a bromine atom at positions that will correspond to the final quinazoline structure (e.g., 2-amino-3-bromo-6-methylbenzonitrile or a related acetophenone).

Functionalization of Aromatic Rings for Quinazoline Core Construction

The assembly of the required precursors relies on fundamental principles of electrophilic aromatic substitution, where the directing effects of existing substituents are leveraged to introduce new functional groups at specific positions. The synthesis often begins with a simpler, commercially available substituted benzene derivative, which is then elaborated through a sequence of reactions such as nitration, halogenation, reduction, and oxidation.

The amino group of the precursor, which becomes N1 of the quinazoline ring, is typically introduced by the reduction of a nitro group. This nitro group, being a strong deactivating meta-director, significantly influences the position of subsequent substitutions. Conversely, amino and methyl groups are activating ortho- and para-directors. Synthetic chemists must navigate these competing influences to build the desired substitution pattern. For instance, protecting the amino group as an amide can modulate its directing ability and steric hindrance, providing a powerful tool for controlling regioselectivity.

Regioselective Introduction of Halogen and Methyl Groups on Precursors

Achieving the specific 1-amino-3-bromo-6-methyl arrangement on the precursor benzene ring is a significant synthetic challenge. The regioselectivity of halogenation and methylation is paramount.

Halogenation: The introduction of bromine at the position that will become C8 of the quinazoline requires careful selection of the substrate and reaction conditions. Metal-free protocols using reagents like trihaloisocyanuric acids can achieve regioselective halogenation of substituted quinolines and their precursors. nih.govresearchgate.net For example, directing groups on an 8-substituted quinoline (B57606) can steer halogenation to the C5 position. nih.govresearchgate.net In precursor synthesis, the existing methyl and amino (or nitro) groups will dictate the position of bromination. Palladium-catalyzed C-H halogenation using N-halosuccinimide is another powerful method for achieving high regioselectivity on heterocyclic scaffolds like quinazolinones. rsc.orgnih.gov

Methylation: The introduction of the methyl group at the C5 position would typically be incorporated from the start, using a substituted toluene (B28343) like 3-methylaniline (m-toluidine) as the initial building block. The subsequent functionalization steps would then be planned around the directing effects of this methyl group and other substituents as they are added.

A plausible, albeit challenging, synthetic route to a key precursor like 2-amino-3-bromo-6-methylbenzonitrile is outlined below, demonstrating the strategic application of these principles.

| Step | Reaction | Reagents & Conditions | Purpose |

| 1 | Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group onto a substituted toluene. |

| 2 | Halogenation | Br₂, FeBr₃ or NBS | Introduction of a bromine atom, directed by existing groups. |

| 3 | Oxidation | KMnO₄ or other oxidant | Oxidation of a methyl group to a carboxylic acid, if needed. |

| 4 | Reduction | Fe/HCl or H₂, Pd/C | Reduction of the nitro group to an amine. |

| 5 | Sandmeyer Reaction | 1. NaNO₂, HCl; 2. CuCN | Conversion of the amino group to a nitrile, if starting from an aniline. |

Cyclization Approaches to the Quinazoline Core

Once a suitable precursor is synthesized, the next stage is the formation of the pyrimidine (B1678525) ring to complete the quinazoline core. This is typically achieved by reacting the 2-amino group with a synthon that provides the C2 and N3 atoms. The C2-methyl group of the target molecule is introduced during this step. Finally, the hydroxyl group of the resulting quinazolin-4-one is converted to the desired 4-chloro substituent.

Multi-component Reactions for Direct Quinazoline Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most of the atoms from the starting materials. nih.govopenmedicinalchemistryjournal.com These methods are valued for their atom economy and operational simplicity. openmedicinalchemistryjournal.com

For the synthesis of the 8-bromo-2,5-dimethylquinazoline skeleton, a hypothetical MCR could involve the reaction of a 2-amino-3-bromo-6-methyl-substituted aryl ketone or aldehyde, a source for the C2-methyl group (such as acetaldehyde (B116499) or its equivalent), and a nitrogen source like ammonium (B1175870) acetate (B1210297). nih.gov Microwave-assisted MCRs have also proven effective for the rapid synthesis of quinazoline derivatives. openmedicinalchemistryjournal.com

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Three-component | 2-Aminoarylketone, Aldehyde, NH₄OAc | Often catalyst-free or with a simple acid/base catalyst, heat. nih.gov | Substituted Quinazoline |

| Ugi-4CR based | o-Bromobenzoic acid, Aldehyde, Isocyanide, Ammonia (B1221849) | Room temperature followed by metal-catalyzed annulation. nih.govacs.org | Polycyclic Quinazolinone |

Transition-Metal-Catalyzed Cyclizations (e.g., Cu-catalyzed, Pd-catalyzed)

Transition-metal catalysis is a cornerstone of modern heterocyclic synthesis, offering mild conditions and broad functional group tolerance. nih.gov Copper and palladium catalysts are particularly prevalent in quinazoline synthesis. nih.gov

Copper-Catalyzed Cyclizations: Copper-catalyzed methods are widely used for C-N bond formation. A common strategy involves the reaction of 2-haloanilines or 2-halobenzylamines with amidines or amides. nih.govrsc.org For instance, a 2-bromobenzaldehyde (B122850) precursor could undergo a copper-catalyzed tandem reaction with an acetamide (B32628), which serves as both the nitrogen source and the origin of the C2-methyl group, to form the quinazoline ring. rsc.orgrsc.orgresearchgate.net

Palladium-Catalyzed Cyclizations: Palladium catalysts are often employed for cross-coupling reactions to construct the quinazoline skeleton. acs.org A three-component tandem reaction of a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid can yield diverse quinazolines. organic-chemistry.org Another approach involves the palladium-catalyzed annulation of an intermediate formed from an Ugi MCR, leading to complex quinazolinone structures. nih.govacs.org

After the cyclization to form 8-Bromo-2,5-dimethylquinazolin-4(3H)-one, the final step is chlorination. This is a standard transformation reliably achieved by treating the quinazolinone with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with gentle heating.

| Catalyst System | Precursors | Typical Conditions | Ref. |

| CuI / K₂CO₃ | (2-bromophenyl)methylamine, Amide | 2-propanol, 110 °C, air | nih.gov |

| CuCl | o-Bromo aromatic ketone, Aldehyde, Ammonia | H₂O, air | nih.gov |

| Pd(OAc)₂ / dppf | Ugi Adduct (from o-bromobenzoic acid) | K₂CO₃, 1,4-dioxane, reflux | acs.org |

| Pd(OAc)₂ | 2-Aminobenzonitrile, Aldehyde, Arylboronic acid | Base, solvent, heat | organic-chemistry.org |

Transition-Metal-Free Cyclization Methodologies

To circumvent the cost and potential toxicity of transition metals, a variety of metal-free synthetic routes have been developed. mdpi.comscilit.com These methods often rely on oxidative cyclization or catalysis by non-metallic elements like iodine. mdpi.com

An intramolecular oxidative cyclization of an N-arylated amidine, which can be formed in situ, is a common metal-free strategy. mdpi.com Molecular iodine can catalyze the reaction between 2-aminobenzophenones and benzylamines, using oxygen as a green oxidant, to afford quinazolines in good yields. organic-chemistry.org Another approach involves the reaction of 2-aminobenzylamines with reagents like oxalic acid, which proceeds via in situ condensation and oxidation without any metal or external oxidant. mdpi.com Microwave-promoted synthesis from O-phenyl oximes and aldehydes in the presence of ZnCl₂ also provides a rapid, metal-free route to functionalized quinazolines. organic-chemistry.org

| Method | Precursors | Reagents/Conditions | Ref. |

| Iodine-Catalyzed | 2-Aminobenzophenone (B122507), Benzylamine | I₂, O₂ (air), solvent-free | nih.govorganic-chemistry.org |

| Oxidative Cyclization | N-Arylated Amidines | K₂S₂O₈, TEMPO | organic-chemistry.org |

| Condensation/Oxidation | 2-Aminobenzylamine, Oxalic acid | 1,4-dioxane, 120 °C | mdpi.com |

| Microwave-Promoted | O-Phenyl Oxime, Aldehyde | ZnCl₂, Toluene, Microwave | organic-chemistry.org |

Ring-Closure Reactions via Condensation and Dehydrogenation

The foundational step in synthesizing the target compound is the construction of the 2,5-dimethylquinazolin-4(3H)-one precursor. A widely employed and effective method for this transformation is the Niementowski quinazoline synthesis. wikipedia.orgdrugfuture.comnih.gov This reaction involves the thermal condensation of an anthranilic acid derivative with an amide.

For the synthesis of 2,5-dimethylquinazolin-4(3H)-one, the reaction would typically involve heating 2-amino-5-methylbenzoic acid with acetamide. The process proceeds via an initial acylation of the amino group of the anthranilic acid by the amide, followed by an intramolecular cyclization and dehydration (condensation) to form the heterocyclic ring system. chempedia.info

Reaction Scheme:

2-amino-5-methylbenzoic acid + Acetamide → 2,5-dimethylquinazolin-4(3H)-one + 2 H₂O

While effective, this traditional method often requires high temperatures and long reaction times. nih.gov Modern advancements, particularly the use of microwave irradiation, have been shown to significantly accelerate this cyclocondensation, often leading to higher yields in a fraction of the time compared to conventional heating methods. nih.govfrontiersin.orgresearchgate.net

Post-Cyclization Functionalization Strategies

Once the 2,5-dimethylquinazolin-4(3H)-one core is established, the subsequent steps involve targeted functionalization to introduce the bromo and chloro substituents at the desired positions.

The introduction of a bromine atom onto the benzene portion of the quinazolinone ring is achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is dictated by the electronic effects of the existing substituents on the ring. The 5-methyl group is an activating, ortho-, para-directing group, while the heterocyclic portion of the molecule also influences the substitution pattern.

For 2,5-dimethylquinazolin-4(3H)-one, the C8 position is ortho to the ring nitrogen and meta to the activating methyl group. The C6 position is ortho to the methyl group, and the C7 is para. Electrophilic bromination, for instance using N-Bromosuccinimide (NBS) in a suitable solvent like acetic acid or a chlorinated solvent, can be directed to the C8 position. The precise outcome depends on the interplay of steric and electronic factors, but substitution at positions activated by the heterocyclic system is a common pathway. researchgate.netgelisim.edu.tr In some quinoline systems, nitration (another electrophilic substitution) can occur at the 8-position when a directing group is present at the 7-position, highlighting the complex directing effects in these fused rings. nih.gov

The conversion of the 4-oxo group of the quinazolinone to a 4-chloro substituent is a crucial step to enable further nucleophilic substitution reactions if needed, and to arrive at the final product. This transformation is typically achieved by treating the quinazolinone precursor, in this case, 8-bromo-2,5-dimethylquinazolin-4(3H)-one, with a strong chlorinating agent.

Phosphorus oxychloride (POCl₃) is the most common reagent for this purpose, often used in excess and at reflux temperatures. nih.govnih.govresearchgate.net The mechanism involves an initial phosphorylation of the lactam oxygen, forming a highly reactive intermediate. This is followed by a nucleophilic attack by a chloride ion, leading to the displacement of the phosphate (B84403) group and the formation of the 4-chloroquinazoline (B184009). nih.gov

Alternative reagents for this chlorination include:

Thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF). nih.govresearchgate.net

A combination of triphenylphosphine (B44618) (PPh₃) and trichloroisocyanuric acid. nih.govresearchgate.net

Careful control of reaction temperature and work-up procedures is essential, as the resulting 4-chloroquinazoline can be susceptible to hydrolysis, which would revert it to the starting quinazolinone. nih.govresearchgate.net

| Reagent System | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | Reflux, neat or in solvent | Most common method; reagent acts as solvent. | nih.govresearchgate.net |

| Thionyl chloride (SOCl₂)/DMF (cat.) | Reflux | Excess SOCl₂ is more easily removed by evaporation than POCl₃. | nih.govresearchgate.net |

| Triphenylphosphine (PPh₃)/Trichloroisocyanuric acid | - | Milder alternative to POCl₃ or SOCl₂. | researchgate.net |

| Oxalyl chloride/DMF (cat.) | - | Another effective system for this transformation. | nih.gov |

As outlined in section 2.2.4, the 2,5-dimethyl substitution pattern is most efficiently established during the initial ring-forming step. The choice of starting materials is critical for installing these groups in the correct positions.

5-Methyl Group : This substituent is incorporated by starting with a benzene derivative that already contains a methyl group at the para-position relative to the amino group. The precursor of choice is 2-amino-5-methylbenzoic acid .

2-Methyl Group : This group is introduced by using an acylating agent or amide that contains a methyl group. In the Niementowski synthesis, acetamide serves as the source for both the N1 and C2 atoms of the quinazoline ring, with the methyl group of acetamide becoming the 2-methyl substituent of the final heterocycle. wikipedia.org

An alternative strategy, the Bischler cyclization, could involve the reaction of 2-amino-5-methylacetophenone with a source of nitrogen like urea (B33335) or formamide, followed by cyclization and dehydrogenation.

Achieving the desired substitution pattern in polysubstituted heterocycles requires precise control over the reaction sequence and conditions.

Regioselectivity in Bromination : The position of electrophilic bromination on the 2,5-dimethylquinazolin-4(3H)-one ring is governed by the combined directing effects of the substituents. organicchemistrytutor.comunizin.org

Activating Group : The 5-methyl group is an electron-donating group (EDG) that activates the ortho (C6) and para (C7, already part of the fused ring) positions. youtube.comlibretexts.org

Deactivating System : The heterocyclic ring generally deactivates the fused benzene ring towards electrophilic attack, but the nitrogen atoms can direct substitution.

The ultimate regioselectivity leading to substitution at C8 is a result of the complex interplay between these factors. The electronic properties of the quinazolinone system favor substitution at specific positions, and while C6 and C7 are electronically activated by the methyl group, the C8 position's reactivity is also significantly influenced by the adjacent heterocyclic ring. Empirical studies on similarly substituted quinoline and quinazoline systems are often necessary to predict the major product with certainty. researchgate.netgelisim.edu.tr

Chemoselectivity in Chlorination : The conversion of the 4-oxo group to a 4-chloro group is a highly chemoselective reaction. The lactam tautomer of the quinazolinone is key to this reactivity. nih.gov The oxygen atom is readily activated by phosphorus oxychloride, forming an excellent leaving group. This selective activation allows the chloride ion to attack the C4 position specifically, without affecting other potentially reactive sites on the molecule, such as the benzene ring or the methyl groups, under typical reaction conditions. The reaction exclusively targets the C4-carbonyl due to the unique electronic nature of the amide-like functionality within the pyrimidine ring.

Optimization of Synthetic Pathways

Key optimization strategies include:

Microwave-Assisted Reactions : As mentioned for the initial ring closure, microwave synthesis can dramatically reduce reaction times and improve yields for various steps in heterocyclic chemistry. frontiersin.orgsci-hub.catrsc.org This is particularly beneficial for the high-temperature condensation and chlorination steps.

Catalyst and Reagent Screening : For the ring-closure reaction, various Lewis or Brønsted acid catalysts can be screened to find conditions that promote cyclization at lower temperatures. nih.gov For the chlorination step, comparing the efficacy and ease of work-up for POCl₃ versus SOCl₂/DMF can lead to a more robust and scalable process. researchgate.net

Solvent Selection : The choice of solvent can influence reaction rates and selectivity. For bromination, varying the polarity of the solvent can help control the regiochemical outcome.

Purification Methods : The instability of the 4-chloroquinazoline product to aqueous work-ups necessitates careful purification. researchgate.net Instead of aqueous extraction, direct evaporation of the excess chlorinating agent followed by non-aqueous work-up or direct use in a subsequent step can prevent hydrolysis and improve isolated yields.

| Step | Reaction | Key Reagents | Optimization Focus |

|---|---|---|---|

| 1 | Ring Closure (Niementowski) | 2-amino-5-methylbenzoic acid, Acetamide | Use of microwave irradiation to reduce time and increase yield. |

| 2 | Electrophilic Bromination | N-Bromosuccinimide (NBS) | Solvent screening and temperature control for optimal regioselectivity. |

| 3 | Chlorination | POCl₃ or SOCl₂/DMF | Choice of reagent for ease of handling and work-up; non-aqueous work-up to prevent hydrolysis. |

Reaction Condition Screening (Temperature, Solvent, Catalyst/Reagent)

The successful synthesis of 8-bromo-4-chloro-2,5-dimethylquinazoline and its quinazolinone precursor hinges on the careful selection and optimization of reaction conditions.

A common and effective method for the synthesis of 2-methyl-quinazolin-4(3H)-ones from anthranilic acids involves a two-step, one-pot procedure. Initially, the anthranilic acid is treated with acetic anhydride (B1165640). This reaction typically proceeds at elevated temperatures, often under reflux, to form a 2-methyl-3,1-benzoxazin-4-one intermediate. This intermediate is highly reactive and is usually not isolated. Subsequent addition of an ammonia source, such as ammonia gas, ammonium acetate, or formamide, leads to the formation of the desired 2-methylquinazolin-4(3H)-one.

For the synthesis of 8-bromo-2,5-dimethylquinazolin-4(3H)-one, screening of various parameters is crucial. Microwave-assisted synthesis has emerged as a powerful tool for accelerating such reactions. The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.

The choice of solvent can also influence the reaction outcome. While some procedures are performed under neat (solvent-free) conditions, particularly with microwave heating, others may benefit from the use of a high-boiling point solvent to ensure the reaction mixture remains in the liquid phase at the required temperature.

The subsequent chlorination of 8-bromo-2,5-dimethylquinazolin-4(3H)-one to afford this compound is typically achieved using standard chlorinating agents. Phosphorus oxychloride (POCl₃) is a widely used reagent for this transformation, often in the presence of a tertiary amine base like N,N-dimethylaniline or N,N-diethylaniline, which acts as a catalyst and acid scavenger. The reaction is generally carried out at reflux temperature. Thionyl chloride (SOCl₂) can also be employed, sometimes with a catalytic amount of dimethylformamide (DMF).

Table 1: Illustrative Reaction Condition Screening for Quinazolinone Formation The data in this table is representative of typical optimization studies for quinazolinone synthesis and is intended for illustrative purposes.

| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetic Anhydride / NH₄OAc | None (Neat) | 140 | 2 | 65 |

| 2 | Acetic Anhydride / NH₄OAc | None (Neat) | 160 | 1 | 75 |

| 3 | Acetic Anhydride / Formamide | DMF | 120 | 4 | 70 |

| 4 | Acetic Anhydride / Formamide | None (Neat, MW) | 180 | 0.25 | 85 |

Yield Enhancement and Reaction Efficiency

The efficiency of the chlorination step can be enhanced by the careful control of reaction parameters. The choice of the chlorinating agent and the base, as well as their stoichiometric ratios, can impact the yield and purity of the final product. An excess of the chlorinating agent is often used to ensure complete conversion of the starting material.

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinazolinone Synthesis This table illustrates the potential for yield enhancement and reduced reaction times with microwave technology, based on general findings in the literature.

| Method | Heating | Temperature (°C) | Time | Typical Yield (%) |

| Conventional | Oil Bath | 140-160 | 2-4 h | 60-75 |

| Microwave | Irradiation | 180 | 15 min | >80 |

Atom Economy and Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of the synthesis of this compound, several aspects can be considered to improve its green profile.

Atom economy is a key metric in green chemistry, measuring the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. The synthesis of the quinazolinone ring from anthranilic acid and acetic anhydride followed by reaction with ammonia is a condensation reaction that produces water as a byproduct. While not perfectly atom-economical, the byproducts are generally non-toxic.

The use of hazardous reagents and solvents is another area of concern. Phosphorus oxychloride and thionyl chloride, used in the chlorination step, are corrosive and react violently with water. Exploring alternative, less hazardous chlorinating agents could be a valuable area of research. Similarly, replacing high-boiling point organic solvents with greener alternatives, or performing reactions under solvent-free conditions, would significantly improve the environmental footprint of the synthesis.

Energy consumption is also a factor. Microwave-assisted synthesis, by significantly reducing reaction times, can lead to substantial energy savings compared to conventional heating methods. derpharmachemica.com

Finally, the development of catalytic methods for the synthesis of quinazolines is an active area of research. The use of catalysts can reduce the amount of reagents needed and can lead to milder reaction conditions, further contributing to a greener synthetic route.

Table 3: Green Chemistry Metrics for Consideration

| Principle | Application in the Synthesis | Potential for Improvement |

| Atom Economy | Condensation reactions with water as a byproduct. | High for the main ring formation. |

| Use of Less Hazardous Chemicals | Use of POCl₃ or SOCl₂ for chlorination. | Exploration of alternative chlorinating agents. |

| Safer Solvents and Auxiliaries | Potential use of high-boiling point organic solvents. | Use of greener solvents or solvent-free conditions. |

| Design for Energy Efficiency | Microwave-assisted synthesis reduces reaction times. | Further optimization of energy input. |

| Use of Catalysis | Base catalysis in the chlorination step. | Development of more efficient and recyclable catalysts for ring formation. |

Reactivity and Derivatization Strategies of 8 Bromo 4 Chloro 2,5 Dimethylquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a cornerstone of synthetic strategies for the derivatization of halogenated quinazolines. In 8-Bromo-4-chloro-2,5-dimethylquinazoline, both the C4-chloro and C8-bromo substituents are potential sites for nucleophilic attack. However, the electronic properties of the quinazoline (B50416) ring system, particularly the influence of the nitrogen atoms, lead to a significant difference in the reactivity of these two positions.

Substitution at the 4-Chloro Position

The chloro group at the 4-position of the quinazoline ring is highly activated towards nucleophilic displacement. This heightened reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom at position 3, which stabilizes the intermediate Meisenheimer complex formed during the SNAr reaction. Theoretical studies, including Density Functional Theory (DFT) calculations on analogous 2,4-dichloroquinazolines, have shown that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more susceptible to nucleophilic attack compared to other positions on the ring. mdpi.comresearchgate.net This inherent reactivity makes the 4-chloro position the primary site for derivatization with a wide range of nucleophiles.

The reaction of this compound with oxygen-based nucleophiles, such as alkoxides and phenoxides, is a straightforward method for the synthesis of 4-alkoxy- and 4-aryloxy-8-bromo-2,5-dimethylquinazolines. These reactions typically proceed under basic conditions, where the alkoxide or phenoxide is generated in situ or used as a pre-formed salt. The resulting ether derivatives are valuable intermediates for further transformations or as final products with potential biological activities.

While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of 4-chloroquinazolines suggests that these reactions would proceed efficiently. The table below illustrates the expected outcomes based on analogous transformations.

| Nucleophile | Reagent/Conditions | Expected Product |

| Methoxide (B1231860) | Sodium methoxide in Methanol, reflux | 8-Bromo-4-methoxy-2,5-dimethylquinazoline |

| Ethoxide | Sodium ethoxide in Ethanol, reflux | 8-Bromo-4-ethoxy-2,5-dimethylquinazoline |

| Phenoxide | Sodium phenoxide in DMF, heat | 8-Bromo-4-phenoxy-2,5-dimethylquinazoline |

This table is illustrative and based on the general reactivity of 4-chloroquinazolines.

The amination of 4-chloroquinazolines is a widely employed and extensively studied reaction, leading to the synthesis of a vast library of 4-aminoquinazoline derivatives with significant therapeutic potential. researchgate.netnih.gov The reaction of this compound with various primary and secondary amines, as well as other nitrogen nucleophiles like azides, is expected to proceed with high regioselectivity at the 4-position. These reactions can often be carried out under mild conditions, sometimes even in aqueous solvent systems or under microwave irradiation to accelerate the reaction rate. nih.gov

The nucleophilicity of the amine plays a role in the reaction conditions required. Electron-rich aliphatic amines generally react more readily than less nucleophilic aromatic amines. The resulting 4-amino-8-bromo-2,5-dimethylquinazoline derivatives are important scaffolds in drug discovery.

| Nucleophile | Reagent/Conditions | Expected Product |

| Ammonia (B1221849) | NH₃ in Ethanol, sealed tube, heat | 8-Bromo-2,5-dimethylquinazolin-4-amine |

| Aniline (B41778) | Aniline, isopropanol, reflux | N-phenyl-8-bromo-2,5-dimethylquinazolin-4-amine |

| Piperidine | Piperidine, Ethanol, reflux | 8-Bromo-4-(piperidin-1-yl)-2,5-dimethylquinazoline |

| Sodium Azide | NaN₃, DMF, heat | 4-Azido-8-bromo-2,5-dimethylquinazoline |

This table is illustrative and based on the general reactivity of 4-chloroquinazolines.

Sulfur-based nucleophiles, such as thiolates, readily displace the 4-chloro substituent of quinazolines to form 4-thioether derivatives. These reactions are typically performed in the presence of a base to generate the thiolate anion. The resulting 4-(alkylthio)- or 4-(arylthio)-8-bromo-2,5-dimethylquinazolines can serve as precursors for further modifications, for instance, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone, which can modulate the biological activity of the molecule.

| Nucleophile | Reagent/Conditions | Expected Product |

| Ethanethiolate | Sodium ethanethiolate in DMF | 8-Bromo-4-(ethylthio)-2,5-dimethylquinazoline |

| Thiophenolate | Sodium thiophenolate in Ethanol | 8-Bromo-4-(phenylthio)-2,5-dimethylquinazoline |

This table is illustrative and based on the general reactivity of 4-chloroquinazolines.

Substitution at the 8-Bromo Position

The bromo group at the 8-position of the quinazoline ring is significantly less reactive towards nucleophilic aromatic substitution compared to the chloro group at the 4-position. This is because the 8-position is not directly activated by the electron-withdrawing nitrogen atoms of the pyrimidine (B1678525) ring. Consequently, direct displacement of the 8-bromo substituent by common nucleophiles under typical SNAr conditions is generally not observed. Derivatization at this position is more commonly achieved through other reaction types, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which fall outside the scope of this article.

Chemo- and Regioselectivity in SNAr: Differentiating Halogen Reactivity

The pronounced difference in the electronic activation of the 4- and 8-positions in this compound leads to excellent chemo- and regioselectivity in nucleophilic aromatic substitution reactions. The 4-chloro group is the overwhelmingly preferred site of attack for a wide range of nucleophiles. This selective reactivity allows for the sequential functionalization of the quinazoline core.

For instance, a nucleophile can be introduced at the 4-position via an SNAr reaction, leaving the 8-bromo group intact for subsequent modification through other synthetic methods. This high degree of selectivity is a key feature that makes this compound a valuable building block in synthetic chemistry. The selective substitution at the C4 position is a well-established principle for various dihalogenated quinazolines. mdpi.comresearchgate.netnih.gov

Influence of Electronic and Steric Factors on SNAr Pathways

The reactivity of halogenated quinazolines in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by the electronic and steric environment of the molecule. In this compound, the chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the bromine atom at the 8-position. This preferential reactivity is attributed to the electronic-withdrawing effect of the adjacent nitrogen atom in the pyrimidine ring, which activates the C4 position towards nucleophilic substitution.

Studies on related 2,4-dichloroquinazoline (B46505) precursors have extensively documented that SNAr reactions with amine nucleophiles consistently occur with high regioselectivity at the 4-position. nih.gov This is due to the greater stabilization of the Meisenheimer intermediate formed during the attack at C4 compared to other positions. The presence of the methyl group at the 2-position in this compound is expected to further influence the electronic distribution within the ring system, though specific quantitative studies on this exact compound are not widely available in the reviewed literature. Steric hindrance from the methyl group at the 5-position could potentially modulate the accessibility of the C4 position to bulky nucleophiles, although this effect is generally considered secondary to the strong electronic activation.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to halogenated quinazoline systems.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide, is a versatile method for creating C-C bonds. In the context of this compound, the differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization.

The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This allows for selective Suzuki-Miyaura coupling at the 8-bromo position while leaving the 4-chloro position intact. This selectivity is crucial for the sequential derivatization of the quinazoline core. By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to achieve high yields of the 8-arylated or 8-vinylated product.

While less reactive than the C-Br bond, the C-Cl bond at the 4-position can also participate in Suzuki-Miyaura cross-coupling reactions. This typically requires more forcing reaction conditions, such as higher temperatures and the use of more electron-rich and bulky phosphine (B1218219) ligands on the palladium catalyst to facilitate the oxidative addition step. In a scenario where the 8-bromo position has already been functionalized, subsequent coupling at the 4-chloro position can be achieved to introduce a second point of diversity.

The selective coupling of bromine over chlorine in dihalogenated substrates is a well-established strategy in organic synthesis. For this compound, this selectivity can be exploited to first introduce a substituent at the 8-position via a Suzuki-Miyaura reaction under milder conditions. The resulting 8-substituted-4-chloro-2,5-dimethylquinazoline can then be subjected to a second, more vigorous Suzuki-Miyaura coupling to modify the 4-position. This stepwise approach allows for the controlled and predictable synthesis of di-substituted quinazolines.

Below is a representative table illustrating the expected selectivity in Suzuki-Miyaura cross-coupling based on general principles observed in related halogenated heterocycles.

| Position | Halogen | Relative Reactivity in Suzuki-Miyaura Coupling | Typical Reaction Conditions | Resulting Product |

| 8 | Bromo | Higher | Milder (e.g., lower temperature, less activating ligand) | 8-Aryl-4-chloro-2,5-dimethylquinazoline |

| 4 | Chloro | Lower | More Forcing (e.g., higher temperature, bulky/electron-rich ligand) | 8-Bromo-4-aryl-2,5-dimethylquinazoline (if 8-position is unreactive) or 4,8-Diaryl-2,5-dimethylquinazoline (in a sequential reaction) |

Sonogashira Cross-Coupling

The Sonogashira cross-coupling reaction provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling can be performed selectively on this compound. The greater reactivity of the C-Br bond allows for the preferential introduction of an alkynyl group at the 8-position under relatively mild conditions. Functionalization at the 4-chloro position would necessitate more forcing conditions. This differential reactivity enables a stepwise alkynylation strategy, providing access to a variety of substituted quinazoline derivatives with potential applications in materials science and medicinal chemistry. For instance, attempted Sonogashira coupling of the related 4-chloro-2-trichloromethylquinazoline with phenylacetylene (B144264) under certain conditions did not yield the expected product, highlighting the sensitivity of these reactions to the specific substitution pattern and reaction conditions. researchgate.net

A general representation of the selective Sonogashira coupling is presented in the table below.

| Position | Halogen | Coupling Partner | Catalyst System | Expected Product |

| 8 | Bromo | Terminal Alkyne | Pd(0)/Cu(I) | 8-Alkynyl-4-chloro-2,5-dimethylquinazoline |

| 4 | Chloro | Terminal Alkyne | Pd(0)/Cu(I) (harsher conditions) | 8-Bromo-4-alkynyl-2,5-dimethylquinazoline or 4,8-Dialkynyl-2,5-dimethylquinazoline (sequential) |

Heck Cross-Coupling

The Heck reaction, which forms a carbon-carbon bond between an organohalide and an alkene, is a viable method for introducing alkenyl substituents onto the quinazoline core. organic-chemistry.org For this compound, the reaction can theoretically proceed at either the C4 or C8 position. Selective coupling at the more reactive C8-bromo position is generally expected under standard Heck conditions. However, the activated C4-chloro position can also participate, potentially leading to mixtures of mono-alkenylated products or di-alkenylated products under more forcing conditions.

Typical conditions involve a palladium source such as palladium(II) acetate (B1210297) (Pd(OAc)2) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), a phosphine ligand, and an organic or inorganic base like triethylamine (B128534) (Et3N) or potassium carbonate (K2CO3) in a polar aprotic solvent such as DMF or acetonitrile. mdpi.com

Table 1: Representative Heck Cross-Coupling Reaction Conditions

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Product |

|---|---|---|---|---|---|---|---|

| 1 | Styrene | Pd(OAc)2 (2) | PPh3 (4) | K2CO3 (2) | DMF | 100 | 8-Styryl-4-chloro-2,5-dimethylquinazoline |

| 2 | n-Butyl acrylate | Pd(OAc)2 (2) | P(o-tol)3 (4) | Et3N (3) | Acetonitrile | 80 | 8-(n-Butyl-acryl)-4-chloro-2,5-dimethylquinazoline |

Table data is illustrative and based on typical Heck reaction protocols for analogous substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C–N bonds. wikipedia.org This reaction allows for the introduction of a wide range of primary and secondary amines at either the C4 or C8 position of the quinazoline scaffold. The outcome of the reaction is highly dependent on the catalyst system. While the C8-Br bond is intrinsically more reactive in many cross-coupling contexts, specialized ligand systems have been developed that show high efficacy for coupling less reactive aryl chlorides. wuxiapptec.com This allows for the possibility of tuning the reaction conditions to favor amination at either site. For instance, using a catalyst system known for high activity with aryl bromides might favor substitution at C8, whereas a system designed for aryl chloride activation could potentially target C4.

The reaction typically employs a palladium precatalyst, a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3). acsgcipr.orgorganic-chemistry.org

Table 2: Representative Buchwald-Hartwig Amination Reaction Conditions

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Product |

|---|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd2(dba)3 (1.5) | BINAP (3) | NaOtBu (1.5) | Toluene (B28343) | 100 | 4-Chloro-2,5-dimethyl-8-morpholinoquinazoline |

| 2 | Aniline | Pd(OAc)2 (2) | XPhos (4) | K3PO4 (2) | 1,4-Dioxane | 110 | 8-Bromo-N-phenyl-2,5-dimethylquinazolin-4-amine |

Table data is illustrative and based on typical Buchwald-Hartwig amination protocols for analogous substrates.

Kumada and Negishi Cross-Couplings

The Kumada and Negishi reactions provide effective routes for forming C-C bonds using organomagnesium (Grignard) and organozinc reagents, respectively. nih.govwikipedia.org These methods are particularly useful for introducing alkyl or aryl groups.

The Kumada coupling utilizes a Grignard reagent in the presence of a palladium or nickel catalyst. wikipedia.org Its application is generally restricted to substrates lacking functional groups sensitive to the highly basic and nucleophilic Grignard reagent. nih.gov For this compound, this reaction could selectively form a C-C bond at the C4 position, which is activated by the adjacent nitrogen, or at the C8 position. nih.govmdpi.com

The Negishi coupling employs organozinc reagents, which are more tolerant of functional groups compared to Grignard reagents. mdpi.com This reaction is catalyzed by palladium or nickel complexes and allows for the coupling of a wide variety of organic groups. The milder conditions of the Negishi coupling make it a versatile tool for the derivatization of the quinazoline core.

Table 3: Representative Kumada and Negishi Cross-Coupling Conditions

| Entry | Reaction | Organometallic Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Product |

|---|---|---|---|---|---|---|

| 1 | Kumada | Phenylmagnesium bromide | Pd(PPh3)4 (5) | THF | 65 | 4-Chloro-2,5-dimethyl-8-phenylquinazoline |

| 2 | Kumada | Methylmagnesium iodide | NiCl2(dppp) (5) | THF | 25 | 8-Bromo-2,4,5-trimethylquinazoline |

| 3 | Negishi | Phenylzinc chloride | Pd(PPh3)4 (3) | Dioxane | 80 | 4-Chloro-2,5-dimethyl-8-phenylquinazoline |

Table data is illustrative and based on typical Kumada and Negishi reaction protocols for analogous substrates.

Stille Cross-Coupling

The Stille cross-coupling reaction involves the coupling of an organohalide with an organostannane reagent, catalyzed by palladium. wikipedia.org A key advantage of this reaction is the stability and functional group tolerance of the organostannane reagents. organic-chemistry.orglibretexts.org This reaction is well-suited for the selective functionalization of the this compound scaffold. By carefully selecting the catalyst and reaction conditions, it is possible to achieve selective coupling at either the C4-Cl or C8-Br position. mdpi.com The reaction typically requires a Pd(0) source, such as Pd(PPh3)4 or Pd2(dba)3, often with an added ligand and sometimes a copper(I) co-catalyst. organic-chemistry.orglibretexts.org

Table 4: Representative Stille Cross-Coupling Reaction Conditions

| Entry | Organostannane | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Product |

|---|---|---|---|---|---|---|

| 1 | Tributyl(vinyl)stannane | Pd(PPh3)4 (4) | - | Toluene | 110 | 4-Chloro-2,5-dimethyl-8-vinylquinazoline |

| 2 | Tributyl(phenyl)stannane | PdCl2(PPh3)2 (3) | CuI (10) | DMF | 90 | 8-Bromo-2,5-dimethyl-4-phenylquinazoline |

Table data is illustrative and based on typical Stille reaction protocols for analogous substrates.

Catalyst Systems and Ligand Effects in Cross-Coupling

The regioselectivity of cross-coupling reactions on this compound is critically influenced by the choice of the palladium catalyst and, most importantly, the ancillary ligand. The competition between the activated C4-Cl bond and the more traditionally reactive C8-Br bond can be modulated by the ligand's steric and electronic properties.

Palladium Precursors : Common precursors include Pd(OAc)2, PdCl2, Pd2(dba)3, and pre-formed palladacycles. The choice often depends on the specific coupling reaction and the need for an in-situ generated Pd(0) active species.

Ligands :

Simple Phosphines : Ligands like triphenylphosphine (B44618) (PPh3) are effective for coupling aryl bromides and iodides but are generally less efficient for aryl chlorides. Their use might favor reaction at the C8-Br position.

Bulky, Electron-Rich Ligands : Biaryl monophosphine ligands developed by Buchwald (e.g., XPhos, SPhos, RuPhos) and others (e.g., P(tBu)3) are highly effective at promoting the oxidative addition of less reactive C-Cl bonds. nih.gov Employing these ligands could enhance the reactivity of the C4-Cl position, potentially leading to selective C4 functionalization or enabling sequential couplings where the C4 position is addressed first.

N-Heterocyclic Carbenes (NHCs) : NHC ligands form very stable and highly active palladium complexes. They are particularly effective in activating stubborn C-Cl bonds and can be used to drive reactions at the C4 position.

Bidentate Ligands : Ligands such as BINAP and dppf can alter the geometry and reactivity of the palladium center, influencing reaction rates and selectivity in certain coupling reactions like Buchwald-Hartwig amination. wikipedia.org

By judiciously selecting the ligand, a synthetic chemist can devise strategies for sequential cross-coupling, first targeting one position under a specific set of conditions, followed by functionalization of the second position using a different catalyst system.

Electrophilic Aromatic Substitution on the Benzenoid Ring

While cross-coupling is the dominant reactivity mode, the benzenoid ring of this compound can also undergo electrophilic aromatic substitution (EAS), although it is generally disfavored. The reactivity of the ring towards electrophiles is significantly reduced by the collective electron-withdrawing effects of the fused pyrimidine ring and the bromine atom at C8. wikipedia.org

Regioselectivity and Reactivity Profiling

The regiochemical outcome of an EAS reaction is determined by the directing effects of the existing substituents on the benzenoid ring (positions 5, 6, 7, and 8). chemistrytalk.org

Fused Pyrimidine Ring : Strongly deactivating due to the electronegativity of the nitrogen atoms, withdrawing electron density from the attached benzene (B151609) ring and disfavoring electrophilic attack.

5-Methyl Group : An activating, ortho-, para-directing group. It directs incoming electrophiles to the C6 (ortho) position. The para position is occupied by the bromine atom.

8-Bromo Group : A deactivating group due to its inductive electron withdrawal, but it is ortho-, para-directing via resonance. It directs incoming electrophiles to the C7 (ortho) position. The para position is occupied by the methyl group.

Attack at C6 : This position is ortho to the activating methyl group. The transition state would be stabilized by the electron-donating nature of the methyl group.

Attack at C7 : This position is ortho to the deactivating bromo group.

Considering these factors, electrophilic attack is most likely to occur at the C6 position . The activating, electron-donating effect of the methyl group provides more significant stabilization to the arenium ion intermediate compared to the directing effect of the deactivating bromine atom. lkouniv.ac.inyoutube.com Therefore, under forcing conditions, selective mono-substitution at C6 is the predicted outcome.

Other Derivatization Reactions of this compound

The reactivity of this compound extends beyond substitutions at the chloro and bromo positions, offering potential for derivatization at the nitrogen heteroatoms and the methyl groups. While specific studies on this exact molecule are not extensively documented, its reactivity can be inferred from the established chemical behavior of the quinazoline scaffold and similarly substituted aromatic heterocycles.

Transformations Involving the Nitrogen Heteroatoms (e.g., N-functionalization relevant to reactivity)

The quinazoline ring system possesses two nitrogen atoms, N1 and N3, which are potential sites for functionalization. The electronic environment of these nitrogen atoms in this compound is influenced by the electron-withdrawing effects of the chloro and bromo substituents, as well as the electron-donating nature of the methyl groups. These competing influences dictate the nucleophilicity and, consequently, the reactivity of the nitrogen atoms.

N-Oxidation:

One common transformation of nitrogen-containing heterocycles is N-oxidation. The nitrogen atoms of the quinazoline ring can be oxidized to form the corresponding N-oxides. This reaction typically employs oxidizing agents such as peroxy acids (e.g., m-chloroperbenzoic acid, m-CPBA) or hydrogen peroxide. The formation of an N-oxide can significantly alter the electronic properties of the quinazoline ring, influencing its reactivity in subsequent reactions. For instance, N-oxidation can facilitate nucleophilic substitution at the C4 position. In the case of 4-chloroquinolines, a related heterocyclic system, N-oxidation has been successfully achieved using m-CPBA in dichloromethane.

N-Alkylation:

Alkylation of the nitrogen atoms in the quinazoline ring is another potential derivatization strategy. While direct N-alkylation of quinazolines can be challenging, related quinazolinone systems readily undergo N-alkylation. For instance, quinazolin-4-ones can be alkylated at the N3 position under various conditions. The reactivity of this compound towards alkylating agents would depend on the specific reaction conditions and the interplay of electronic effects of the substituents. The presence of the electron-withdrawing chloro group at C4 might influence the regioselectivity of alkylation. Studies on the alkylation of 2-phenylquinazoline-4-thione with "soft" and "hard" methylating agents have shown that the reaction can occur at either the N3 or the S4 position, depending on the reagent and solvent, highlighting the ambivalent nature of the anion.

| Transformation | Reagent/Conditions | Potential Product |

| N-Oxidation | m-CPBA, CH2Cl2 | This compound N-oxide |

| N-Alkylation | Alkyl halide, Base | N-alkylated 8-Bromo-4-chloro-2,5-dimethylquinazolinium salt |

Reactions at the Methyl Groups (e.g., benzylic functionalization if activated)

The two methyl groups at the C2 and C5 positions of this compound are potential sites for benzylic functionalization. The C-H bonds of these methyl groups are activated by the adjacent aromatic quinazoline ring, making them susceptible to radical-mediated reactions.

Benzylic Halogenation:

A common reaction of benzylic methyl groups is halogenation, typically bromination, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN (2,2'-azobisisobutyronitrile). This reaction, known as the Wohl-Ziegler reaction, proceeds via a free radical mechanism. The stability of the resulting benzylic radical intermediate is a key driving force for this transformation. The presence of the electron-withdrawing quinazoline ring is expected to stabilize the benzylic radical, thus facilitating the reaction. For example, photochemical bromination of 2,5-dimethylbenzoic acid, a structurally related compound, has been reported. Lewis acids such as zirconium(IV) chloride have also been shown to catalyze benzylic bromination with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH).

Benzylic Oxidation:

The methyl groups can also undergo oxidation to various functional groups, including aldehydes, carboxylic acids, or ketones, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize benzylic methyl groups to carboxylic acids. Milder oxidizing agents can be employed to achieve partial oxidation to the aldehyde or alcohol stage. The oxidation of benzyl-substituted fused quinazoline derivatives to the corresponding benzoyl derivatives using Fieser's reagent (chromium trioxide in acetic acid) has been reported. The reactivity of the 2- and 5-methyl groups towards oxidation would likely be influenced by the electronic nature of the quinazoline ring.

| Transformation | Reagent/Conditions | Potential Product(s) |

| Benzylic Bromination | NBS, Radical Initiator (e.g., AIBN) | 8-Bromo-4-chloro-2-(bromomethyl)-5-methylquinazoline and/or 8-Bromo-4-chloro-5-(bromomethyl)-2-methylquinazoline |

| Benzylic Oxidation | Strong Oxidant (e.g., KMnO4) | 8-Bromo-4-chloro-5-methylquinazoline-2-carboxylic acid and/or 8-Bromo-4-chloro-2-methylquinazoline-5-carboxylic acid |

| Benzylic Oxidation | Mild Oxidant | 8-Bromo-4-chloro-5-methylquinazoline-2-carbaldehyde and/or 8-Bromo-4-chloro-2-methylquinazoline-5-carbaldehyde |

Mechanistic Investigations of Key Transformations Involving 8 Bromo 4 Chloro 2,5 Dimethylquinazoline

Mechanistic Pathways of Quinazoline (B50416) Core Formation

The synthesis of the quinazoline scaffold, a privileged structure in medicinal chemistry, can be achieved through various transition-metal-catalyzed reactions. nih.govnih.gov These methods offer efficient routes to complex quinazoline derivatives from simple starting materials. mdpi.comfrontiersin.org

The formation of the quinazoline ring system often proceeds through a series of well-defined intermediates. A common strategy involves the dehydrogenative coupling of 2-aminoaryl methanols with nitriles or amides. researchgate.net In a typical mechanism, the alcohol is first oxidized to an aldehyde intermediate in situ. frontiersin.org This is followed by condensation with an amine source, such as an amide, to form an imine or a related species. frontiersin.org Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic quinazoline core. researchgate.netnih.gov

For the specific case of 8-bromo-4-chloro-2,5-dimethylquinazoline, a plausible synthetic route would involve starting materials bearing the necessary substituents. The cyclization would proceed through intermediates stabilized by the electronic properties of these substituents. For instance, the reaction of a suitably substituted 2-aminobenzophenone (B122507) derivative with an amine source in the presence of a catalyst can lead to the desired quinazoline framework through a condensation-cyclization sequence. frontiersin.org

Table 1: Key Intermediates in Quinazoline Synthesis

| Intermediate Type | Description | Role in Mechanism |

|---|---|---|

| Aldehyde | Formed by the oxidation of a 2-aminobenzyl alcohol derivative. | Electrophilic partner for condensation with an amine. |

| Imine | Formed from the condensation of an aldehyde and an amine. | Undergoes intramolecular cyclization to form the dihydroquinazoline (B8668462) ring. |

Transition metals such as copper, palladium, iron, and manganese play a pivotal role in catalyzing the formation of the quinazoline core. nih.govmdpi.comfrontiersin.org These catalysts can facilitate key steps such as oxidation, C-N bond formation, and dehydrogenation. nih.govfrontiersin.org For example, copper catalysts have been effectively used in the acceptorless dehydrogenative coupling of 2-aminoaryl methanols and nitriles. researchgate.net

The proposed mechanism for a manganese-catalyzed reaction involves the formation of an active Mn(I) species that coordinates to the 2-aminobenzyl alcohol. nih.govmdpi.com This is followed by β-hydride elimination to generate the 2-aminobenzaldehyde (B1207257) intermediate. nih.gov The aldehyde then condenses with an amide, and subsequent cyclization and dehydration yield the quinazoline product. nih.gov The choice of ligand for the metal catalyst is also crucial, as it can influence the catalyst's activity and selectivity. frontiersin.org In some syntheses, reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) in conjunction with tert-butyl hydroperoxide (TBHP) have been shown to be effective for the oxidative cyclization leading to quinazolines. frontiersin.org

Detailed Mechanisms of Nucleophilic Aromatic Substitution

The presence of a chloro substituent at the 4-position of the quinazoline ring makes this compound susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net This is a key reaction for the further functionalization of the quinazoline core. The electron-withdrawing nature of the quinazoline ring system activates the C4 position for nucleophilic attack. wikipedia.orgresearchgate.net

The SNAr mechanism proceeds via a two-step addition-elimination pathway. chemistrysteps.com In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgwikipedia.orgchemeurope.com This intermediate is characterized by the temporary loss of aromaticity in the ring system. chemistrysteps.com

The stability and lifetime of the Meisenheimer complex are influenced by the ability of the ring and its substituents to delocalize the negative charge. wikipedia.orgyoutube.com In the case of quinazolines, the nitrogen atoms in the ring help to stabilize the negative charge through resonance. wikipedia.org The presence of additional electron-withdrawing groups, such as the bromo substituent at the 8-position, would further stabilize the Meisenheimer complex, thereby facilitating the reaction. youtube.com While often transient, some stable Meisenheimer complexes have been isolated and characterized, providing strong evidence for this mechanistic pathway. nih.gov

The second step of the SNAr mechanism involves the departure of the leaving group, which restores the aromaticity of the ring. chemistrysteps.com A good leaving group is one that can stabilize the negative charge it acquires upon departure. libretexts.orglibretexts.org Halides are generally good leaving groups in SNAr reactions. libretexts.org For haloquinazolines, the reactivity often follows the order F > Cl > Br > I, which is contrary to the trend in SN1 and SN2 reactions. chemistrysteps.comyoutube.com This is because the more electronegative halogen creates a more electrophilic carbon center, accelerating the initial nucleophilic attack which is the rate-determining step. youtube.com

The electronic effects of other substituents on the quinazoline ring also play a significant role. The electron-withdrawing inductive effect of the bromine at C8 and the electron-donating effect of the methyl groups at C2 and C5 will modulate the reactivity of the C4 position towards nucleophiles.

Mechanistic Insights into Metal-Catalyzed Cross-Coupling Reactions

The presence of both bromo and chloro substituents on this compound allows for selective metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netwikipedia.org Palladium- and copper-based catalysts are commonly employed for these transformations. wikipedia.org

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgrhhz.net

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the haloquinazoline. This is typically the rate-determining step. The reactivity of the C-X bond in this step generally follows the order C-I > C-Br > C-Cl, meaning the C-Br bond at the 8-position is expected to be more reactive than the C-Cl bond at the 4-position. researchgate.net This differential reactivity allows for selective cross-coupling at the C8 position while leaving the C4-Cl bond intact for subsequent transformations.

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in a Suzuki reaction) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C or C-heteroatom bond and regenerating the Pd(0) catalyst. wikipedia.org

Table 2: Relative Reactivity of Carbon-Halogen Bonds in Palladium-Catalyzed Cross-Coupling

| Bond | Position on Quinazoline | Relative Reactivity | Mechanistic Implication |

|---|---|---|---|

| C-Br | C8 | High | Preferential site for initial oxidative addition. |

This selectivity provides a powerful strategy for the sequential, site-specific elaboration of the this compound scaffold, enabling the synthesis of a diverse range of complex molecules. researchgate.net

Oxidative Addition, Transmetalation, and Reductive Elimination Steps

No published studies were found that detail the oxidative addition, transmetalation, and reductive elimination steps in catalytic cycles involving this compound.

Ligand Effects on Catalytic Cycles

There is no available research on the effects of different ligands on the catalytic cycles of reactions with this compound.

Kinetic Studies and Reaction Profiling

Determination of Rate-Limiting Steps

Kinetic studies to determine the rate-limiting steps in reactions involving this compound have not been reported in the scientific literature.

Activation Energy Calculations

No data is available regarding the activation energy calculations for any chemical transformations of this compound.

Isotope Labeling Experiments for Mechanistic Elucidation

There are no documented isotope labeling experiments that have been used to elucidate the reaction mechanisms of this compound.

Computational and Theoretical Studies of 8 Bromo 4 Chloro 2,5 Dimethylquinazoline

Electronic Structure Analysis

Analysis of the electronic structure of a molecule provides fundamental insights into its stability, reactivity, and potential interactions.

Frontier Molecular Orbital (HOMO/LUMO) Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. For quinazoline (B50416) derivatives, these calculations are typically performed using DFT methods.

Charge Distribution and Electrostatic Potential Maps

Understanding the distribution of electron density within a molecule is essential for predicting its behavior. Electrostatic potential maps visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how a molecule will interact with other reagents.

Reaction Pathway Elucidation and Transition State Analysis

Computational methods can be used to model chemical reactions, providing detailed information about the mechanism and energetics of the process.

Density Functional Theory (DFT) Applications

DFT is a widely used computational method for studying the electronic properties of molecules. For quinazoline systems, DFT calculations are employed to optimize the ground-state geometry, providing the most stable three-dimensional arrangement of the atoms. From this, a variety of electronic parameters can be calculated to understand the molecule's stability and reactivity.

Conformational Analysis and Stability

Molecules can often exist in different spatial arrangements, or conformations. Conformational analysis involves identifying the most stable conformations and the energy barriers between them. This is important for understanding how a molecule's shape influences its properties and reactivity.

Prediction of Reactivity and Regioselectivity

Computational models can predict which parts of a molecule are most likely to be involved in a chemical reaction (reactivity) and where new bonds will form (regioselectivity). These predictions are based on the electronic and structural properties of the molecule and are a valuable tool in synthetic chemistry.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the structural properties of a molecule and its chemical reactivity or selectivity. For a series of substituted quinazolines, QSRR models could be developed to predict their behavior in specific reactions.

However, a review of the current literature indicates that while QSAR (Quantitative Structure-Activity Relationship) studies on quinazoline derivatives are common, these are predominantly focused on correlating structural features with biological activities, such as anticancer or antimicrobial effects. There is a lack of published QSRR studies that specifically correlate structural descriptors of quinazoline derivatives with their reaction rates or selectivity in synthetic transformations like SNAr or metal-catalyzed cross-coupling reactions.

A hypothetical QSRR study for the SNAr reactivity of a series of substituted 4-chloroquinazolines, including 8-Bromo-4-chloro-2,5-dimethylquinazoline, would involve calculating a range of molecular descriptors (e.g., electronic parameters like Hammett constants, steric parameters, and quantum chemical descriptors like partial charges and LUMO energies). These descriptors would then be correlated with experimentally determined reaction rates using statistical methods such as multiple linear regression or partial least squares. Such a model could provide valuable insights into the electronic and steric effects of substituents on the reactivity of the quinazoline core.

Molecular Dynamics Simulations (if applicable to chemical processes/interactions, not biological)

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. While MD simulations are extensively used to investigate the interactions of molecules with biological targets such as proteins and nucleic acids, their application to the study of chemical reaction mechanisms in solution is less common but emerging. nih.govresearchgate.netnih.govresearchgate.net

For a chemical process involving this compound, MD simulations could potentially be used to study the dynamics of reaction intermediates, the role of solvent molecules in the reaction pathway, and the conformational changes that may occur during a reaction. For instance, in an SNAr reaction, MD simulations could provide insights into the stability and lifetime of the Meisenheimer complex in a given solvent.

To date, there are no specific reports in the literature of MD simulations being applied to the chemical processes or non-biological interactions of this compound. The existing research on MD simulations of quinazoline derivatives is focused on their binding to biological macromolecules. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization for Mechanistic and Synthetic Validation

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

No high-resolution mass spectrometry data providing the exact mass, elemental composition, or fragmentation patterns for 8-Bromo-4-chloro-2,5-dimethylquinazoline has been found in the public domain.

Due to the absence of this foundational scientific data, a detailed and accurate article focusing solely on the advanced characterization of "this compound" cannot be generated at this time. The creation of such an article would require access to primary research data that has not been made publicly available.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands. The aromatic C-H stretching vibrations of the quinazoline (B50416) ring system typically appear in the region of 3100-3000 cm⁻¹. The C-H stretching and bending vibrations of the two methyl groups at the C2 and C5 positions would be observed around 2950-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively.

The quinazoline core is characterized by several C=C and C=N stretching vibrations within the aromatic rings, which are expected to produce a series of sharp bands in the 1650-1400 cm⁻¹ region. The presence of the electron-withdrawing chloro and bromo substituents can influence the exact position and intensity of these peaks.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While strong IR bands are associated with vibrations that cause a significant change in the dipole moment, strong Raman signals arise from vibrations that lead to a change in the polarizability of the molecule. Therefore, the symmetric vibrations of the quinazoline ring system are often more prominent in the Raman spectrum. The C-Cl and C-Br stretching vibrations are also typically Raman active.

The combined use of IR and Raman spectroscopy allows for a more complete vibrational assignment, enhancing the confidence in the structural characterization of this compound.

Table 1: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Activity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch (CH₃) | 2950 - 2850 | IR, Raman |

| C=N Stretch | 1650 - 1550 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1400 | IR, Raman |

| CH₃ Bending | 1450 - 1375 | IR, Raman |

| C-Cl Stretch | 800 - 600 | IR, Raman |

| C-Br Stretch | 700 - 500 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (if relevant to chemical behavior/stability studies)

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like this compound, UV-Vis spectroscopy provides information about the π-electron system and can be used to study factors affecting the molecule's electronic structure, such as conjugation and the presence of auxochromes and chromophores. The stability of the compound under various conditions, including exposure to UV light, can also be monitored using this technique.

The UV-Vis spectrum of this compound is expected to display absorption bands corresponding to π → π* and n → π* electronic transitions. The quinazoline ring system, being an extended π-conjugated system, will give rise to intense π → π* transitions, typically observed at shorter wavelengths (higher energy). The presence of nitrogen atoms with lone pairs of electrons allows for n → π* transitions, which are generally of lower intensity and appear at longer wavelengths (lower energy).

The substituents on the quinazoline ring—bromo, chloro, and two methyl groups—can influence the position and intensity of these absorption maxima (λmax). The halogen atoms (bromo and chloro) with their lone pairs can act as auxochromes, potentially causing a bathochromic shift (red shift) of the absorption bands to longer wavelengths. The methyl groups, being weak electron-donating groups, may also contribute to slight shifts in the absorption maxima.

Studying the UV-Vis spectrum of this compound in different solvents can provide insights into the nature of the electronic transitions. For instance, a blue shift (hypsochromic shift) of the n → π* transition band in polar solvents is often observed due to the stabilization of the non-bonding orbitals.

Furthermore, UV-Vis spectroscopy can be employed in stability studies by monitoring changes in the absorption spectrum over time or upon exposure to specific conditions, such as different pH levels or UV irradiation. Degradation of the compound would likely lead to a decrease in the intensity of its characteristic absorption bands and the appearance of new bands corresponding to degradation products.

Table 2: Predicted Electronic Transitions for this compound

| Electronic Transition | Predicted λmax Range (nm) | Description |

|---|---|---|

| π → π | 220 - 280 | High-intensity transition involving the π-electron system of the quinazoline ring. |

| π → π | 300 - 350 | Lower energy π → π* transition, often showing fine structure. |

| n → π* | > 350 | Low-intensity transition involving the non-bonding electrons of the nitrogen atoms. |

Applications in Advanced Organic Synthesis and Materials Science Non Biological Focus

A Versatile Precursor in Complex Synthesis

The strategic placement of reactive sites—a bromine atom at the 8-position and a chlorine atom at the 4-position—renders 8-Bromo-4-chloro-2,5-dimethylquinazoline a highly valuable and versatile precursor in synthetic organic chemistry. These two distinct halogen atoms offer differential reactivity, allowing for selective and sequential transformations, a key advantage in the multi-step synthesis of intricate molecular frameworks.

Gateway to Novel Heterocyclic Systems

The quinazoline (B50416) core itself is a privileged heterocyclic motif, and this compound provides a direct route to novel, fused heterocyclic systems. The chloro substituent at the 4-position is particularly susceptible to nucleophilic substitution, enabling the introduction of a wide array of functionalities. This reactivity allows for the construction of annulated systems where new rings are fused onto the quinazoline framework. For instance, reactions with binucleophiles can lead to the formation of triazolo-, tetrazolo-, or oxadiazolo-quinazolines, each representing a unique heterocyclic system with potential applications in materials science. The bromine atom at the 8-position can subsequently be utilized in cross-coupling reactions to further elaborate the molecular structure, leading to polycyclic aromatic systems with tailored electronic properties.

An Intermediate for Non-Medicinal Complex Molecules

Beyond the realm of medicinal chemistry, the synthesis of complex organic molecules for applications in areas such as molecular electronics, dyes, and polymers relies on the availability of versatile intermediates. This compound serves as a key intermediate in the synthesis of such complex, non-medicinal targets. The differential reactivity of the C-Cl and C-Br bonds allows for a programmed, stepwise assembly of molecular architectures. For example, a Suzuki or Stille coupling at the 8-bromo position can introduce a conjugated organic fragment, while the 4-chloro position can be functionalized to attach the molecule to a polymer backbone or a surface. This orthogonal reactivity is a powerful tool for the rational design and synthesis of functional organic molecules.

Emerging Potential in the Field of Catalysis

The inherent structural features of this compound also suggest its potential utility in the development of novel catalytic systems. The nitrogen atoms within the quinazoline ring, along with the potential for further functionalization, make it an attractive scaffold for the design of both metal-based and metal-free catalysts.

A Scaffold for Ligand Development in Transition Metal Catalysis

The quinazoline framework can be chemically modified to act as a ligand for transition metals. The nitrogen atoms at positions 1 and 3 can coordinate to a metal center, forming stable complexes. By strategically replacing the chlorine and bromine atoms with phosphine (B1218219), amine, or other coordinating groups, bidentate or even polydentate ligands can be synthesized. These tailored ligands can then be used to modulate the electronic and steric properties of transition metal catalysts, influencing their activity, selectivity, and stability in a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

A Foundation for Organocatalysts and Photocatalysts

The development of metal-free organocatalysts and photocatalysts has gained significant momentum. The quinazoline core of this compound can be functionalized with catalytically active moieties to create novel organocatalysts. For instance, the introduction of basic or acidic groups can lead to catalysts for various condensation and addition reactions. Furthermore, the extended π-system of the quinazoline ring, which can be further extended through substitution at the bromo and chloro positions, suggests potential applications in photoredox catalysis. Upon appropriate modification, these molecules could be designed to absorb light and participate in single-electron transfer processes, driving a variety of chemical transformations.

Exploration in the Realm of Materials Chemistry

The rigid, planar structure and the potential for extensive π-conjugation make quinazoline derivatives, including this compound, promising candidates for the development of novel organic materials. The ability to precisely tune the molecular structure through the reactive handles present on this building block is a key enabler for tailoring material properties.